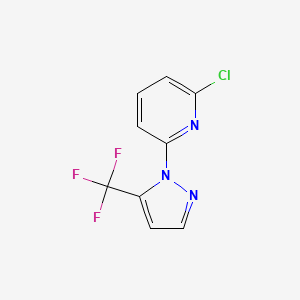

2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine

Description

2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 5-(trifluoromethyl)pyrazole moiety at the 6-position.

Properties

IUPAC Name |

2-chloro-6-[5-(trifluoromethyl)pyrazol-1-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3/c10-7-2-1-3-8(15-7)16-6(4-5-14-16)9(11,12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZTUNUDTAJGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N2C(=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610797 | |

| Record name | 2-Chloro-6-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-45-6 | |

| Record name | 2-Chloro-6-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is typically synthesized via the reaction of hydrazine with β-diketones or β-ketoesters under acidic or basic conditions. This step is crucial as it forms the core structure that will be further modified.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H). The reaction is usually conducted in the presence of a base to facilitate the substitution process.

Coupling with Pyridine

The final step involves coupling the pyrazole derivative with 2-chloro-6-bromopyridine through a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling. This method is favored for its efficiency and ability to yield high-purity products.

Detailed Synthetic Route

A comprehensive synthetic route for this compound is outlined below:

| Step | Reaction | Conditions | Key Reagents |

|---|---|---|---|

| 1 | Synthesis of Pyrazole | Acidic/Basic Medium | Hydrazine, β-diketone or β-ketoester |

| 2 | Trifluoromethylation | Base-catalyzed | CF₃I or CF₃SO₃H |

| 3 | Coupling Reaction | Palladium Catalyst | 2-Chloro-6-bromopyridine |

Industrial Production Considerations

In an industrial setting, optimizing these synthetic routes is essential to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods (e.g., chromatography) are often employed to enhance production efficiency.

Challenges and Considerations

Several challenges arise in the synthesis of this compound:

Regioselectivity : The presence of multiple reactive sites can lead to undesired isomers. Careful control of reaction conditions and monitoring via techniques like thin-layer chromatography (TLC) are necessary.

Purification : The final product often requires extensive purification to isolate it from positional isomers, which can be achieved through column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cross-coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine has several scientific research applications:

Pharmaceuticals: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Agrochemicals: It can be used in the development of pesticides and herbicides due to its potential biological activity against pests and weeds.

Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine depends on its specific application. In pharmaceuticals, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, leading to improved bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine and related compounds, focusing on substituent positions, functional groups, and applications.

Table 1: Comparative Analysis of Chlorinated Pyridine Derivatives

Key Observations:

Substituent Position Effects: 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) and 2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4) differ only in the position of the trifluoromethyl group (5 vs. 6). The pyridine-4-carboxylic acid derivative (CAS 1361852-29-0) introduces a carboxylic acid group, enhancing polarity and making it suitable for coupling reactions in drug synthesis .

Pyrazole-Containing Analogs: Celecoxib-related compounds (e.g., 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) demonstrate the pharmaceutical relevance of trifluoromethylpyrazole moieties, which are known to enhance COX-2 inhibition . The target compound’s pyrazole group may similarly confer bioactivity, though its pyridine backbone could alter solubility and bioavailability compared to benzene-based systems.

Physical Properties :

- The 2-Chloro-5-(trifluoromethyl)pyridine derivative (CAS 52334-81-3) has a well-defined boiling point (152°C) and melting range (28–31°C), whereas the 6-CF₃ analog (CAS 39890-95-4) is described as an off-white powder with higher purity (≥99.0%), suggesting differences in crystallinity .

Research Findings and Industrial Significance

- Synthetic Utility : Chlorinated pyridines with trifluoromethyl groups are pivotal intermediates in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions. The 6-position CF₃ group in 2-Chloro-6-(trifluoromethyl)pyridine may direct electrophilic attacks to the 4-position, enabling regioselective functionalization .

- Pharmaceutical Potential: Pyrazole-pyridine hybrids, like the target compound, are under exploration for kinase inhibition and antimicrobial activity. For instance, imidazo[4,5-b]pyridine derivatives (CAS 617678-32-7) show promise in oncology due to their ability to intercalate DNA .

- Agrochemical Applications : Derivatives such as 2-Chloro-3-(chloromethyl)pyridine (CAS 89581-84-0) are precursors to herbicides, highlighting the broader industrial relevance of chloropyridines .

Biological Activity

2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is a compound that integrates both a pyridine and a pyrazole structure, with a trifluoromethyl group enhancing its biological activity. This unique combination provides the compound with diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-6-[5-(trifluoromethyl)pyrazol-1-yl]pyridine |

| CAS Number | 1150164-45-6 |

| Molecular Weight | 227.63 g/mol |

| Molecular Formula | C9H5ClF3N3 |

The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, while the pyrazole ring is linked to various therapeutic effects.

Anticancer Properties

Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties . For instance, derivatives of pyrazole have shown efficacy against various cancer types, including:

- Lung cancer

- Breast cancer (MDA-MB-231 cells)

- Liver cancer (HepG2 cells)

- Colorectal cancer

- Renal cancer

A study highlighted that certain pyrazole derivatives demonstrated antiproliferative activities both in vitro and in vivo, suggesting their potential as anticancer agents .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also recognized for their anti-inflammatory and analgesic activities. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | COX Inhibition (IC50) | Reference |

|---|---|---|

| Compound A | 5.40 μM | |

| Compound B | 0.01 μM | |

| Celecoxib | 54.65 μM | Standard Comparison |

These findings indicate that pyrazole-containing compounds can serve as effective anti-inflammatory agents.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored as well. Pyrazole derivatives have been shown to possess significant antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell function .

Case Studies and Research Findings

- Anticancer Activity Study : A recent study evaluated the anticancer effects of several pyrazole derivatives, including those similar to this compound. The results indicated that these compounds inhibited the growth of various cancer cell lines, with some achieving IC50 values below 10 µM .

- Anti-inflammatory Activity Study : Another study focused on the synthesis of pyrazole-based compounds, assessing their anti-inflammatory effects through COX inhibition assays. The results showed promising anti-inflammatory activity comparable to established drugs like celecoxib .

- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, supporting the use of pyrazoles in developing new antimicrobial agents .

Q & A

Q. Basic

- X-ray crystallography : Resolve positional ambiguity (e.g., pyrazole substitution at C-4 vs. C-6) by analyzing bond angles and distances. For example, planar geometry in pyrimidine derivatives with trifluoromethyl groups confirms substitution patterns .

- NMR : Use NMR to identify trifluoromethyl environments (δ ≈ -60 to -65 ppm for CF₃). NMR distinguishes pyrazole protons (doublets near δ 7–8 ppm) and pyridine protons (deshielded due to electron-withdrawing Cl and CF₃ groups) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

What strategies address regioselectivity challenges during pyrazole substitution?

Advanced

Regioselectivity is influenced by steric hindrance and electronic effects. For example:

- Steric control : Bulky substituents on the pyridine ring (e.g., Cl at C-2) direct pyrazole substitution to the less hindered C-6 position.

- Electronic effects : Electron-withdrawing groups (e.g., CF₃) on the pyrazole stabilize intermediates via resonance, favoring substitution at positions with lower electron density.

Chromatographic separation (e.g., flash chromatography) is often required to isolate the desired isomer, as seen in reactions yielding 1:1 isomer ratios .

Methodological Tip : Pre-screen reaction conditions (solvent, temperature) with computational modeling (DFT) to predict regiochemical outcomes.

How do trifluoromethyl groups impact reaction optimization and stability?

Advanced

The CF₃ group introduces steric bulk and strong electron-withdrawing effects, which:

- Complicate dehydration reactions : Use thionyl chloride (SOCl₂) with pyridine in benzene at 80°C to achieve efficient dehydration of pyrazoline intermediates, as demonstrated in similar trifluoromethylpyrazole syntheses .

- Affect purification : High lipophilicity from CF₃ may require reverse-phase HPLC for final purification.

- Stability considerations : Monitor for hydrolysis under basic aqueous conditions; store products in anhydrous environments.

What purification techniques are optimal for this compound?

Q. Basic

- Column chromatography : Use silica gel with gradients of ethyl acetate/heptane (e.g., 0–40% EtOAc) to resolve positional isomers .

- Recrystallization : Employ dichloromethane (DCM)/heptane mixtures to grow X-ray-quality crystals for structural validation .

- HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>98%) .

How can computational methods aid in predicting electronic properties?

Q. Advanced

- DFT calculations : Model charge distribution to predict reactive sites. For example, the CF₃ group at C-5 on pyrazole increases electron density at the adjacent N-atom, favoring electrophilic substitution at specific pyridine positions .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) by analyzing π-stacking or hydrogen bonding with the pyridine and pyrazole moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.